2-Methyldecane
Overview
Description
2-Methyldecane is an organic compound with the molecular formula C11H24 . It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of alkanes, which are hydrocarbons consisting solely of hydrogen and carbon atoms, connected by single bonds. This compound is known for its relatively simple structure and is often used in various chemical research and industrial applications.
Mechanism of Action
Target of Action
2-Methyldecane is a branched alkane . Alkanes are major components of natural gas and petroleum They are primarily used as fuels and lubricants The primary targets of this compound are likely to be the enzymes and proteins involved in the metabolism of alkanes.
Biochemical Pathways
In general, alkanes like this compound can be metabolized in the liver by cytochrome p450 enzymes, which add an oxygen atom to the alkane molecule, making it more reactive and allowing it to be further broken down by other enzymes .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. As a lipophilic compound, it is expected to have high absorption and distribution in fatty tissues. Metabolism would likely occur in the liver, and excretion would likely be through the respiratory and urinary systems .
Result of Action
This is thought to be due to the disruption of the structure and function of cell membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pressure can affect the combustion efficiency of this compound when used as a fuel. In biological systems, factors such as the presence of oxygen and specific enzymes can influence the metabolism of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyldecane can be synthesized through several methods. One common approach involves the hydrodeoxygenation (HDO) of 2-methyl-1-decanol using palladium on activated carbon as a catalyst, in the presence of hydrogen and acetic acid . The reaction is typically carried out in an autoclave at elevated temperatures (around 200°C) and high pressures (up to 40 bars).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-1-decene. This process uses a metal catalyst, such as nickel or platinum, under high pressure and temperature conditions to add hydrogen atoms to the double bond of the alkene, converting it into the corresponding alkane.
Chemical Reactions Analysis
Types of Reactions: 2-Methyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation is a common substitution reaction for alkanes. For example, this compound can react with chlorine or bromine under UV light to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are often used as oxidizing agents.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products:
Oxidation: Depending on the reaction conditions, products can include 2-methyldecan-1-ol, 2-methyldecanal, and 2-methyldecanoic acid.
Substitution: Halogenated products such as 2-chloro-2-methyldecane or 2-bromo-2-methyldecane.
Scientific Research Applications
2-Methyldecane has several applications in scientific research:
Biology: Studies have explored its role as a potential biomarker for certain biological processes.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used as a solvent and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Decane: A straight-chain alkane with the formula C10H22.
3-Methyldecane: Another branched alkane with a methyl group on the third carbon.
2-Methylundecane: A longer-chain alkane with a similar methyl substitution pattern.
Uniqueness: 2-Methyldecane is unique due to its specific branching, which can influence its physical and chemical properties, such as boiling point and reactivity. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior.
Properties
IUPAC Name |
2-methyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJWYWYZMPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058677 | |
Record name | 2-Methyldecane | |
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Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
189.30 °C. @ 760.00 mm Hg | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
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CAS No. |
6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
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Record name | Decane, 2-methyl- | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | Nonane, dimethyl- | |
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Record name | 2-METHYLDECANE | |
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Record name | 2-Methyldecane | |
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Record name | 2-methyldecane | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-48.9 °C | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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